
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one is a heterocyclic compound that belongs to the class of pyranocoumarins This compound is characterized by a fused ring system that includes a pyran ring and a benzopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one can be synthesized through several synthetic routes. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Another method involves the use of coumarin derivatives as starting materials, which undergo cyclization reactions to form the desired pyranocoumarin structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency
Purification techniques: Such as recrystallization or chromatography to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution; nucleophiles (e.g., amines or thiols) for nucleophilic substitution
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or functionalized benzopyran derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and anticoagulant.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one varies depending on its application. In medicinal chemistry, the compound may exert its effects through:
Molecular targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways involved: Modulating signaling pathways related to cell proliferation, apoptosis, or inflammation.
For example, as an anticancer agent, the compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
1,4-Dihydro-2H,5H-pyrano(3,4-c)(1)benzopyran-5-one can be compared with other pyranocoumarins and benzopyran derivatives:
-
Similar Compounds
- 3,4-Dihydro-2H,5H-pyrano(3,2-c)(1)benzopyran-5-one
- 2H,5H-Pyrano(3,2-c)(1)benzopyran-5-one
- 2-Methoxy-2-methyl-4-phenyl-3,4-dihydro-2H,5H-pyrano(3,2-c)chromen-5-one
-
Uniqueness
- The specific arrangement of the pyran and benzopyran rings in this compound imparts unique chemical and biological properties.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.
Propriétés
Numéro CAS |
5375-87-1 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one |
InChI |
InChI=1S/C12H10O3/c13-12-10-7-14-6-5-8(10)9-3-1-2-4-11(9)15-12/h1-4H,5-7H2 |
Clé InChI |
WSECHJISCFFJEN-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1C3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


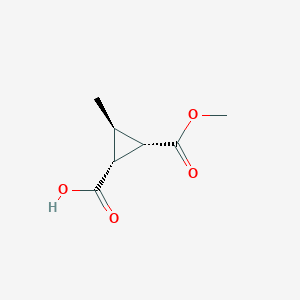
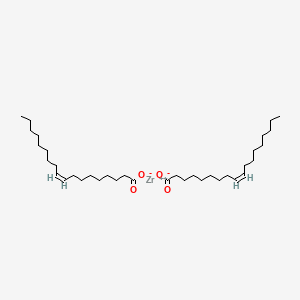
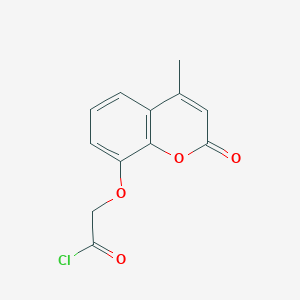
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
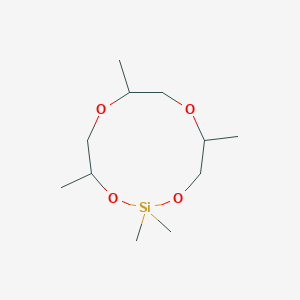
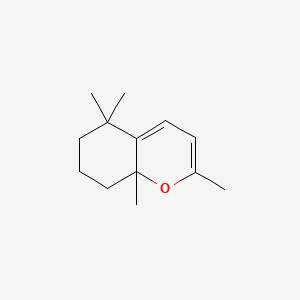
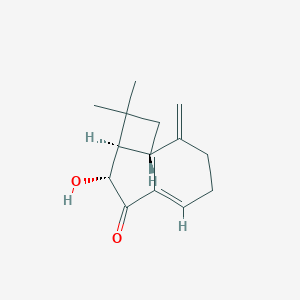


![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
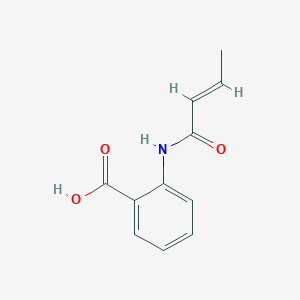


![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
